molecular formula C9H7ClF3NO2 B164459 Ethyl 2-chloro-6-(trifluoromethyl)nicotinate CAS No. 1214346-14-1

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

Cat. No.: B164459
CAS No.: 1214346-14-1
M. Wt: 253.6 g/mol
InChI Key: LNRKUADXMNKGSD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate: is an organic compound with the molecular formula C9H7ClF3NO2 It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring

Mechanism of Action

Target of Action

It’s known that many pesticides and insecticides contain trifluoromethyl pyridine functional groups , suggesting that this compound may interact with similar biological targets.

Mode of Action

The compound likely interacts with its targets in a manner similar to other trifluoromethyl pyridine derivatives

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-chloro-6-(trifluoromethyl)nicotinate are currently unknown. Given its structural similarity to certain pesticides and insecticides , it may affect similar biochemical pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to air or sunlight should be avoided . Additionally, proper protective measures should be taken when handling or using this compound, as it may be irritating to the eyes, skin, and respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-chloro-6-(trifluoromethyl)nicotinic acid. One common method is to react 2-chloro-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . Another approach involves the direct chlorination of ethyl 6-(trifluoromethyl)nicotinate using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications .

Properties

IUPAC Name

ethyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-6(9(11,12)13)14-7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRKUADXMNKGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701202571
Record name Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-14-1
Record name Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214346-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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